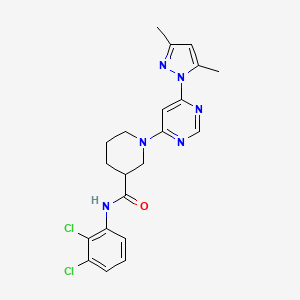![molecular formula C9H9N3O B2610630 N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034546-52-4](/img/structure/B2610630.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It’s a strategic compound for optical applications due to its simpler and greener synthetic methodology .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, a family to which our compound belongs, has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves a [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyridine core .Molecular Structure Analysis
The molecular structure of “N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is characterized by a pyrazolo[1,5-a]pyridine core. The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Chemical Reactions Analysis
The compound has been involved in regioselective C3-halogenations with N-halosuccinimides (NBS or NCS), providing a diverse array of C3-halogenated products .Scientific Research Applications
Fluorescent Probes for Bioimaging
N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide: derivatives are strategic compounds for optical applications, particularly as fluorescent probes . These compounds exhibit tunable photophysical properties, making them suitable for studying the dynamics of intracellular processes. They can be used as chemosensors and have potential in monitoring the progress of organic materials. Their solid-state emission intensities make them comparable to commercial probes like coumarin-153 and rhodamine 6G .
Antitumor Agents
The pyrazolo[1,5-a]pyrimidine core, to which N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide belongs, has shown significant potential as an antitumor scaffold . These derivatives have been explored for their anticancer properties, with research focusing on their kinase inhibitory activity. This activity is crucial in the development of new drugs designed to target cancer cells .
Enzymatic Inhibition
Compounds with the pyrazolo[1,5-a]pyrimidine structure have been evaluated for their enzymatic inhibitory activity . This includes the potential to inhibit enzymes that are relevant in disease pathways, offering a pathway to therapeutic applications.
Synthesis of Heterocyclic Compounds
N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide: serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds are integral in pharmaceuticals, pesticides, dyes, and pigments, highlighting the compound’s versatility in synthetic chemistry.
Development of Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine derivatives, including N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide , are being developed as kinase inhibitors . Kinases are enzymes that play a significant role in cell signaling and metabolism, and their inhibition can be beneficial in treating diseases like cancer.
Molecular Sensing and Chelation
Due to the presence of heteroatoms such as nitrogen, compounds like N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide can act as chelating agents for ions . This property is useful in molecular sensing applications where specific ions or molecules need to be detected and measured.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)11-8-3-5-12-9(6-8)2-4-10-12/h2-6H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLXFYILDQYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=NN2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B2610547.png)
![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)
![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2610553.png)








![{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2610567.png)

![N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)